molecular formula C18H14N6OS B2821939 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034397-58-3

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2821939
CAS No.: 2034397-58-3
M. Wt: 362.41
InChI Key: FUEYBBDISGJMSL-UHFFFAOYSA-N
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Description

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the pyrazine moiety.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the triazole ring can produce triazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. For instance, they can inhibit enzymes involved in cell wall synthesis in fungi, leading to antifungal activity. The compound’s interaction with molecular targets such as DNA, proteins, or cell membranes could also be explored.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their broad spectrum of biological activities.

    Thiophene-Containing Compounds: Compounds with thiophene rings are often investigated for their electronic properties and potential use in organic electronics.

    Pyrazine Derivatives: Pyrazine-containing compounds are studied for their antimicrobial and anticancer properties.

Uniqueness

What sets 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide apart is its combination of these three distinct moieties (phenyl, thiophene, and pyrazine) within a single molecule. This unique structure could confer a combination of properties from each moiety, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-18(15-12-22-24(23-15)13-5-2-1-3-6-13)21-11-14-17(20-9-8-19-14)16-7-4-10-26-16/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEYBBDISGJMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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